C12 NBD Sphingomyelin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C41H73N6O9P |

|---|---|

Poids moléculaire |

825.0 g/mol |

Nom IUPAC |

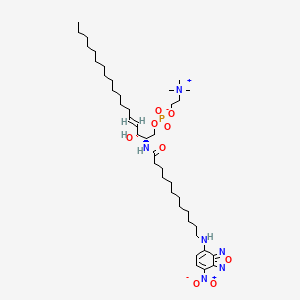

[(E,2S,3R)-3-hydroxy-2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C41H73N6O9P/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-27-38(48)36(34-55-57(52,53)54-33-32-47(2,3)4)43-39(49)28-25-22-19-16-14-17-20-23-26-31-42-35-29-30-37(46(50)51)41-40(35)44-56-45-41/h24,27,29-30,36,38,48H,5-23,25-26,28,31-34H2,1-4H3,(H2-,42,43,45,49,52,53)/b27-24+/t36-,38+/m0/s1 |

Clé InChI |

FCQMKLRMKNYONQ-YPGNEAGUSA-N |

SMILES isomérique |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

SMILES canonique |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |

Origine du produit |

United States |

Foundational & Exploratory

The Fluorescent Probe C12 NBD Sphingomyelin: A Technical Guide for Researchers

An in-depth exploration of the discovery, synthesis, and application of C12 NBD Sphingomyelin (B164518), a vital tool in the study of lipid metabolism, membrane dynamics, and cellular signaling. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and a comprehensive overview of this fluorescent sphingolipid analog.

Introduction: Shedding Light on Sphingolipid Biology

The study of sphingolipids, a class of lipids integral to the structure and function of eukaryotic cell membranes, has been significantly advanced by the development of fluorescently labeled analogs. Among these, C12 NBD Sphingomyelin has emerged as a powerful tool for investigating the intricate pathways of sphingolipid metabolism and transport. Its utility stems from the attachment of the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore to a sphingomyelin backbone containing a 12-carbon acyl chain. This modification allows for the direct visualization and quantification of sphingomyelin dynamics within cellular and model membrane systems.

The genesis of NBD-labeled lipids as membrane probes has provided researchers with a versatile methodology to explore membrane organization and dynamics.[1][2][3][4] this compound, a specific iteration of this technology, is particularly valuable as a substrate for sphingomyelinase, an enzyme central to sphingolipid signaling pathways.[5][6][7][8] Its fluorescence properties, with an excitation maximum around 470 nm and an emission maximum around 525 nm, are well-suited for standard fluorescence microscopy and spectroscopy techniques.[5][6][7]

Physicochemical Properties and Specifications

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in experimental settings. The key quantitative data for this molecule are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine-1-phosphocholine | [9][10] |

| Molecular Formula | C41H73N6O9P | [7][8][9] |

| Molecular Weight | 825.03 g/mol | [8] |

| CAS Number | 254117-01-6 | [5] |

| Excitation Maximum (Ex) | ~470 nm | [5][6][7] |

| Emission Maximum (Em) | ~525 nm | [5][6][7] |

| Appearance | Yellow to orange solid powder | [7] |

| Solubility | Soluble in Chloroform:Methanol (2:1) and Methanol | [8] |

| Purity | ≥98% (by TLC) | [8] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common approach involves the acylation of sphingosylphosphorylcholine (B14255) with an NBD-labeled fatty acid. Another documented method for preparing fluorescently labeled sphingomyelin involves a reverse hydrolysis reaction catalyzed by sphingolipid ceramide N-deacylase.[5][8]

A representative synthetic pathway is outlined below:

References

- 1. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound I CAS#: 254117-01-6 I derivative of sphingomyelin (HY-113498) I InvivoChem [invivochem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. avantiresearch.com [avantiresearch.com]

- 10. avantiresearch.com [avantiresearch.com]

A Technical Guide to C12 NBD-Sphingomyelin: Mechanism of Action and Applications in Lipid Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fluorescent Analogs in Sphingolipid Research

Sphingomyelin (B164518) (SM) is a critical sphingolipid component of mammalian cell membranes, particularly enriched in the plasma membrane, endosomes, and the trans-Golgi network.[1] Its metabolism and intracellular trafficking are intrinsically linked to fundamental cellular processes, including signal transduction, membrane domain formation (lipid rafts), and protein sorting.[1][2][3] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the study of these pathways a priority for drug development.

To elucidate the complex dynamics of sphingomyelin, researchers utilize fluorescently labeled lipid analogs. C12 NBD-sphingomyelin (C12 NBD-SM) is one such tool, a synthetic sphingomyelin molecule featuring a 12-carbon acyl chain and a nitrobenzoxadiazole (NBD) fluorescent group. This probe serves as a proxy for natural sphingomyelin, allowing for the direct visualization of its uptake, transport, and metabolic fate within living cells using fluorescence microscopy.[4][5] This guide provides an in-depth overview of the mechanism of action of C12 NBD-sphingomyelin, details common experimental protocols, and presents key data and metabolic pathways in a structured format.

Mechanism of Action: How C12 NBD-Sphingomyelin Mimics Endogenous Lipid

The core principle behind using C12 NBD-SM is that it structurally resembles and is recognized by the cellular machinery that processes endogenous sphingomyelin. When introduced to cultured cells, the fluorescent analog is incorporated into the plasma membrane and subsequently trafficked through various intracellular compartments. Its movement and transformation can be tracked in real-time, providing insights into the broader sphingolipid metabolic network.

The metabolic journey of C12 NBD-SM typically involves several key steps:

-

Plasma Membrane Incorporation: C12 NBD-SM is initially inserted into the outer leaflet of the plasma membrane.

-

Endocytic Trafficking: The probe is internalized through endocytosis and can be sorted into different pathways. It may be transported to lysosomes for degradation or enter the endocytic recycling compartment to be returned to the plasma membrane.[6]

-

Golgi Apparatus Localization: A significant portion of internalized sphingomyelin is transported to the Golgi apparatus, a central hub for lipid synthesis and sorting.[2]

-

Enzymatic Conversion: C12 NBD-SM can act as a substrate for various enzymes. A primary metabolic conversion is its hydrolysis by neutral sphingomyelinase (N-SMase) at the plasma membrane or by acid sphingomyelinase in lysosomes.[7] This reaction cleaves the phosphocholine (B91661) headgroup, yielding C12 NBD-ceramide, another fluorescently active lipid that can be further metabolized or participate in signaling cascades.[7][8][9]

The NBD fluorophore is environmentally sensitive, meaning its fluorescence properties can change based on the polarity of its surroundings, which can provide additional information about the lipid environment within different organelles.[4]

Important Considerations and Limitations

While NBD-labeled lipids are invaluable tools, it is crucial to acknowledge their limitations. The presence of the relatively bulky and polar NBD group can alter the biophysical properties of the lipid.[5][10] This modification can influence:

-

Enzymatic Recognition: Some enzymes may process NBD-lipids differently than their natural counterparts. For instance, C12 NBD-ceramide is an effective substrate for neutral and alkaline ceramidases but is poorly recognized by acid ceramidase.[5][9]

-

Membrane Partitioning: The acyl chain length and the NBD tag affect how the lipid partitions into ordered (raft) and disordered membrane domains, which can alter its trafficking pattern compared to endogenous sphingomyelin.[6]

-

Metabolic Fate: Studies using the short-chain C6-NBD-SM have shown it is subject to extensive degradation at the plasma membrane, a fate that may not be fully representative of long-chain natural sphingomyelin.[7]

Therefore, results obtained with C12 NBD-SM should be interpreted with these potential artifacts in mind and, where possible, validated with complementary techniques.

Quantitative Data Summary

The following tables summarize quantitative data related to the use of NBD-labeled lipids in cellular studies. Data for the specific C12 NBD-sphingomyelin analog is limited in the literature; therefore, data from closely related NBD-lipid probes are included for comparative context.

Table 1: Subcellular Distribution of Fluorescent Sphingomyelin Analogs

| Cell Type | Fluorescent Probe | Chase Time (min) | Localization in Plasma Membrane (%) | Intracellular Localization | Citation |

|---|---|---|---|---|---|

| HeLa Cells | Pyr4SM (Short-chain) | 30 | ~75% | Diffuse intracellular | [6] |

| HeLa Cells | Pyr12SM (Long-chain) | 30 | ~50% | Perinuclear accumulation | [6] |

| Human Fibroblasts | C6-NBD-SM | 30-60 | Variable | Endosomes, Lysosomes |[6] |

Note: Pyrene (Pyr) labeled SMs are used here to illustrate the principle of chain-length-dependent trafficking. This behavior is expected to be similar for NBD-labeled analogs.

Table 2: Enzyme Substrate Specificity for NBD-Ceramide (Metabolite of NBD-SM)

| Enzyme | Substrate | Relative Activity | Notes | Citation(s) |

|---|---|---|---|---|

| Neutral Ceramidase (mouse liver) | C12 NBD-ceramide | High | Efficiently hydrolyzed | [9] |

| Alkaline Ceramidase (P. aeruginosa) | C12 NBD-ceramide | High | Efficiently hydrolyzed | [9] |

| Acid Ceramidase | C12 NBD-ceramide | Low / Negligible | Poor substrate |[5][9] |

Experimental Protocols

This section provides generalized methodologies for using C12 NBD-sphingomyelin to study lipid metabolism. Specific parameters should be optimized for each cell type and experimental question.

Cell Labeling with C12 NBD-Sphingomyelin

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and grow to desired confluency (typically 60-80%).

-

Probe Preparation: Prepare a stock solution of C12 NBD-SM in a suitable organic solvent (e.g., ethanol (B145695) or DMSO). For labeling, dilute the stock solution in a serum-free culture medium to a final concentration, typically ranging from 1-5 µM.

-

Labeling Incubation: Aspirate the growth medium from the cells and wash once with a balanced salt solution or serum-free medium. Add the NBD-SM labeling medium to the cells.

-

Incubation: Incubate the cells with the probe. To label the plasma membrane, this is often done at a low temperature (e.g., 4°C) for 30 minutes to inhibit endocytosis.

-

Chase Period: To study trafficking, wash the cells to remove excess probe and add fresh, pre-warmed complete growth medium. Incubate the cells at 37°C for various time points (the "chase" period) to allow for internalization and transport.

-

Imaging: At the end of the chase period, wash the cells and mount them for immediate live-cell imaging using a fluorescence or confocal microscope.

Lipid Extraction and Thin-Layer Chromatography (TLC) Analysis

This protocol allows for the separation and quantification of C12 NBD-SM and its fluorescent metabolites.

-

Cell Lysis: After the chase period, wash cells with cold phosphate-buffered saline (PBS) and scrape them into a solvent-resistant tube.

-

Lipid Extraction: Perform a lipid extraction using a standard method, such as the Bligh-Dyer or Folch procedure, which uses a chloroform/methanol mixture to separate lipids from aqueous cellular components.

-

Sample Concentration: Dry the lipid-containing organic phase under a stream of nitrogen gas and re-dissolve the lipid film in a small volume of a suitable solvent (e.g., chloroform/methanol 2:1, v/v).

-

TLC Separation: Spot the extracted lipid samples onto a silica (B1680970) gel TLC plate alongside standards for C12 NBD-SM and C12 NBD-ceramide.

-

Chromatography: Develop the TLC plate in a chamber containing a mobile phase solvent system designed to separate sphingolipids, such as chloroform/methanol/acetic acid (e.g., 70:30:1, v/v/v).[11]

-

Detection and Quantification: After development, dry the plate and visualize the fluorescent lipid spots using a UV transilluminator or a fluorescence scanner. The intensity of the spots can be quantified using densitometry software to determine the relative amounts of the parent compound and its metabolites.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key metabolic pathways and experimental logic associated with the use of C12 NBD-sphingomyelin.

Caption: Metabolic fate of C12 NBD-Sphingomyelin after cellular uptake.

Caption: Experimental workflow for studying sphingomyelin metabolism.

Caption: Overview of sphingolipid metabolism highlighting the SM-Cer axis.

References

- 1. Biological functions of sphingomyelins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Endocytic Trafficking of Sphingomyelin Depends on Its Acyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. LIPID TRANSFER PROTEIN BINDING OF UNMODIFIED NATURAL LIPIDS AS ASSESSED BY SURFACE PLASMON RESONANCE METHODOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Fluorescent Lipid Probes for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorescent lipid probes, essential tools for visualizing and understanding the intricate roles of lipids in cellular processes. From the dynamic landscape of cellular membranes to the metabolic hubs of lipid droplets, these probes offer unparalleled insights into lipid localization, trafficking, and function. This document details the core principles of fluorescent lipid probes, their diverse applications, quantitative properties, and detailed protocols for their effective use in cellular imaging.

Introduction to Fluorescent Lipid Probes

Fluorescent lipid probes are molecules designed to localize within specific lipid-rich environments in cells and report on their surroundings through fluorescence.[1] These probes can be broadly categorized into two main types:

-

Extrinsic Probes: These are fluorophores that are not naturally part of the lipid molecule but are conjugated to a lipid or a lipophilic moiety. This category includes popular dyes like BODIPY and NBD attached to fatty acids, phospholipids, or cholesterol.[2]

-

Intrinsic Probes: These probes are inherently fluorescent due to their chemical structure, which mimics that of endogenous lipids. A classic example is Laurdan, whose fluorescence properties are sensitive to the lipid packing of the membrane.

The choice of a fluorescent lipid probe depends on the specific application, the target organelle or lipid species, and the imaging modality. Key considerations include the probe's photostability, brightness, sensitivity to the local environment, and potential to perturb the biological system.[3]

Classification of Fluorescent Lipid Probes

Fluorescent lipid probes can be classified based on their chemical structure, the lipid they mimic or bind to, or their photophysical properties. A logical classification is essential for selecting the appropriate probe for a given biological question.

Quantitative Data of Common Fluorescent Lipid Probes

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for some of the most widely used fluorescent lipid probes.

| Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Applications |

| BODIPY 493/503 | 493 | 503 | ~80,000 | ~0.9 | Lipid droplets, neutral lipids[4][5] |

| BODIPY FL | 503 | 512 | >80,000 | 0.9 | General lipid labeling[5] |

| Nile Red | 552 (in methanol) | 636 (in methanol) | - | Environment-dependent | Lipid droplets, hydrophobic environments[6][7] |

| NBD-PE | 465 | 535 | - | - | Phospholipid trafficking, membrane fusion |

| Laurdan | 340-360 | 440 (ordered phase), 490 (disordered phase) | - | Environment-dependent | Membrane fluidity, lipid rafts[8] |

Experimental Protocols

The successful application of fluorescent lipid probes relies on robust and reproducible experimental protocols. Below are detailed methodologies for cell labeling and imaging.

General Workflow for Live-Cell Imaging

The following diagram outlines a typical workflow for labeling and imaging live cells with fluorescent lipid probes.

Detailed Protocol for BODIPY 493/503 Staining of Lipid Droplets

This protocol is adapted for staining neutral lipid droplets in cultured cells.[9][10]

Materials:

-

BODIPY 493/503 stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (serum-free for labeling)

-

Live-cell imaging buffer (e.g., HBSS)

-

Cells cultured on glass-bottom dishes or coverslips

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency.

-

Working Solution Preparation: Dilute the BODIPY 493/503 stock solution in serum-free medium or PBS to a final concentration of 1-2 µM.[10]

-

Cell Labeling:

-

Wash the cells twice with warm PBS.

-

Add the BODIPY 493/503 working solution to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.[]

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with warm PBS or live-cell imaging buffer.[]

-

-

Imaging:

-

Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for BODIPY 493/503 (Excitation/Emission: ~493/503 nm).[12]

-

Detailed Protocol for Nile Red Staining of Lipid Droplets

Nile Red is a fluorogenic probe, meaning its fluorescence is significantly enhanced in hydrophobic environments.[6][7]

Materials:

-

Nile Red stock solution (1 mM in DMSO)[6]

-

PBS or HBSS

-

Cells cultured on glass-bottom dishes or coverslips

Procedure:

-

Working Solution Preparation: Prepare a 200 to 1000 nM working solution of Nile Red in a suitable buffer like HBSS.[6]

-

Cell Labeling:

-

Wash cells with PBS.

-

Add the Nile Red working solution and incubate for 5-10 minutes at room temperature or 37°C, protected from light.[6]

-

-

Imaging:

-

Image the cells directly. For better selectivity for lipid droplets, use excitation around 450-500 nm and emission >528 nm (yellow-gold fluorescence). For general lipid staining, use excitation around 515-560 nm and emission >590 nm (red fluorescence).[6]

-

Cell Fixation

For certain applications, cell fixation is required after labeling. Formaldehyde-based fixatives are generally compatible with many fluorescent lipid probes.

Protocol for Paraformaldehyde (PFA) Fixation:

-

After the final washing step of the labeling protocol, add 4% PFA in PBS to the cells.

-

Incubate for 15-30 minutes at room temperature.[9]

-

Wash the cells three times with PBS.

-

The cells can now be stored at 4°C for a few days, protected from light, before imaging.

Note: Organic solvents like methanol (B129727) or acetone (B3395972) can extract lipids and are generally not recommended for fixing cells stained with lipophilic probes, unless specifically validated.[13]

Applications in Visualizing Signaling Pathways

Lipids are crucial second messengers in a multitude of signaling pathways. Fluorescent lipid probes have been instrumental in dissecting the spatial and temporal dynamics of these signaling events.

The Phosphoinositide (PI) Signaling Pathway

Phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol (3,4,5)-trisphosphate (PIP3), are key regulators of cell growth, proliferation, and survival.[14] Fluorescently tagged protein domains that specifically bind to these lipids are widely used as probes to visualize their distribution and dynamics.

A prominent example is the use of the Pleckstrin Homology (PH) domain of Phospholipase Cδ1 (PLCδ1), fused to a fluorescent protein (e.g., GFP), to specifically label PIP2 in the plasma membrane.[15] The activation of PI3-kinase (PI3K) leads to the phosphorylation of PIP2 to form PIP3, which can be visualized by the recruitment of a different fluorescently tagged PH domain (e.g., from Akt) to the membrane.

Ceramide-Mediated Apoptosis

Ceramides are bioactive sphingolipids that play a central role in cellular stress responses, including apoptosis.[16][17] Fluorescently labeled ceramides, such as those conjugated to BODIPY or NBD, can be used to track their subcellular localization and accumulation during apoptosis. Increased ceramide levels, particularly in mitochondria, are associated with the initiation of the apoptotic cascade.[2] The use of these probes allows for the visualization of ceramide-enriched membrane platforms that are thought to be crucial for the recruitment and activation of downstream apoptotic effectors.[18]

Conclusion

Fluorescent lipid probes are indispensable tools in modern cell biology and drug discovery. Their ability to provide high-resolution spatial and temporal information about lipids in living cells has profoundly advanced our understanding of lipid metabolism, membrane dynamics, and lipid-mediated signaling. The continued development of novel probes with improved photophysical properties and targeting specificities will undoubtedly open up new avenues for investigating the complex world of cellular lipids. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize these powerful tools in their scientific endeavors.

References

- 1. phys.libretexts.org [phys.libretexts.org]

- 2. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. BODIPY | AAT Bioquest [aatbio.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Nile Red | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]

- 8. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 12. apexbt.com [apexbt.com]

- 13. agilent.com [agilent.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Single-molecule Super-resolution Imaging of Phosphatidylinositol 4,5-bisphosphate in the Plasma Membrane with Novel Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

A Technical Guide to C12 NBD Sphingomyelin: Spectral Properties and Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12 NBD Sphingomyelin (B164518) (N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine-1-phosphocholine) is a fluorescently labeled analog of sphingomyelin, a crucial component of cell membranes and a key player in cellular signaling.[1][2][3] The molecule consists of a sphingosine (B13886) backbone, a phosphocholine (B91661) headgroup, and a C12 acyl chain tagged with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore.[1][4][5] This fluorescent labeling allows for the sensitive detection and tracking of sphingomyelin metabolism, transport, and localization within cellular and model membrane systems.[1][5][6] Its utility extends to the study of lipid rafts, membrane dynamics, and the activity of sphingomyelin-metabolizing enzymes.[3]

The NBD group is a solvatochromic fluorophore, meaning its spectral properties are sensitive to the polarity of its environment.[7][8][9] This characteristic makes C12 NBD Sphingomyelin a powerful tool for probing the biophysical properties of membranes.[7][10] This technical guide provides an in-depth overview of the spectral properties of this compound, detailed experimental protocols for its use, and visualizations of relevant cellular pathways and workflows.

Core Spectral and Physicochemical Properties

The fluorescence of this compound is dictated by the NBD fluorophore attached to the acyl chain. The spectral characteristics are influenced by the local environment, a property known as solvatochromism.[7][8]

| Property | Value | Source(s) |

| Molecular Formula | C41H73N6O9P | [1][4][11] |

| Molecular Weight | ~825.03 g/mol | [1][4] |

| Excitation Maximum (λex) | ~460 - 470 nm | [5][6][12] |

| Emission Maximum (λem) | ~525 - 540 nm | [5][6][12] |

| Solubility | Soluble in Chloroform:Methanol (2:1) and Methanol | [1] |

Note: The exact excitation and emission maxima can shift depending on the solvent polarity and the lipid environment.[8][13] In non-polar environments, the emission tends to be blue-shifted with a higher quantum yield, while in polar, aqueous environments, the emission is red-shifted and often quenched.[13][14]

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Trafficking

This protocol details the process for labeling live cells with this compound to visualize its uptake and intracellular transport.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

-

Live-cell imaging chamber or glass-bottom dish

-

Adherent cells cultured on coverslips or in imaging dishes

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to create a 1-5 mM stock solution.

-

Store the stock solution at -20°C, protected from light.[12]

-

-

Preparation of Labeling Solution:

-

Prepare a solution of fatty acid-free BSA in HBSS (e.g., 1 mg/mL).

-

Dilute the this compound stock solution into the BSA solution to a final concentration of 1-10 µM. The BSA helps to solubilize the lipid and facilitate its delivery to the cells.

-

Incubate the mixture for 15-30 minutes at 37°C to allow for complex formation.[12]

-

-

Cell Labeling:

-

Wash the cultured cells twice with pre-warmed HBSS.

-

Incubate the cells with the this compound-BSA complex solution for 15-60 minutes at 37°C. The optimal incubation time will depend on the cell type and experimental goals.[12]

-

-

Washing and Imaging:

-

Remove the labeling solution and wash the cells three times with pre-warmed HBSS or imaging medium.[12]

-

Add fresh, pre-warmed imaging medium to the cells.

-

Proceed with imaging on a fluorescence microscope equipped with a filter set appropriate for NBD (e.g., excitation filter 470/40 nm, dichroic mirror with a cut-on at ~500 nm, and an emission filter of 525/50 nm).[12]

-

Protocol 2: In Vitro Sphingomyelinase Activity Assay

This protocol provides a method for measuring the activity of sphingomyelinase (SMase) enzymes using this compound as a fluorescent substrate. The assay relies on the separation and quantification of the fluorescent product, C12 NBD-ceramide.[1]

Materials:

-

This compound

-

Enzyme source (e.g., purified enzyme, cell lysate)

-

Reaction buffer (specific to the SMase being assayed, e.g., for neutral SMase: 25 mM sodium phosphate (B84403) buffer, pH 7.0, containing 0.2% Triton X-100)[5][6]

-

Chloroform/Methanol (2:1, v/v)

-

Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel)

-

TLC developing solvent (e.g., chloroform/methanol/0.02% CaCl2; 5:4:1, v/v/v)[5][6]

-

Fluorescence scanner or TLC plate reader

Procedure:

-

Enzyme Reaction:

-

Lipid Extraction:

-

Stop the reaction by adding chloroform/methanol (2:1).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Thin Layer Chromatography (TLC):

-

Evaporate the solvent from the extracted lipids under a stream of nitrogen.[6]

-

Resuspend the dried lipid film in a small volume of chloroform/methanol (2:1).[5][6]

-

Spot the resuspended lipids onto a TLC plate.

-

Develop the TLC plate in the developing solvent until the solvent front reaches near the top of the plate.

-

-

Quantification:

-

Allow the TLC plate to dry completely.

-

Visualize and quantify the fluorescent spots corresponding to this compound and its degradation product, C12 NBD-ceramide, using a fluorescence scanner with excitation at ~470 nm and emission at ~525 nm.[5][6]

-

The enzyme activity can be calculated based on the amount of product formed over time.

-

Signaling Pathways and Experimental Workflows

Sphingomyelin Metabolism and Signaling

Sphingomyelin is a central molecule in a complex network of lipid signaling. Its hydrolysis by sphingomyelinases yields ceramide, a potent second messenger involved in apoptosis, cell cycle arrest, and senescence.[15] Ceramide can be further metabolized to other bioactive sphingolipids.

Caption: Simplified pathway of sphingomyelin metabolism and signaling.

Experimental Workflow for Cellular Uptake and Trafficking Studies

The following diagram outlines a typical workflow for investigating the endocytic trafficking of this compound in cultured cells.

Caption: Workflow for this compound cellular trafficking experiments.

Sphingomyelin Endocytic Pathway

Sphingomyelin is internalized from the plasma membrane through endocytosis. Its subsequent sorting and trafficking to various intracellular compartments, such as the Golgi apparatus and endosomes/lysosomes, can be tracked using fluorescent analogs like this compound.[16] The specific endocytic route can be dependent on the acyl chain length of the sphingomyelin.[17]

Caption: General overview of the endocytic trafficking pathway of sphingomyelin.

Fluorescence Quenching Applications

The fluorescence of the NBD group can be quenched by certain molecules, a property that can be exploited in experimental designs. For instance, sodium dithionite (B78146) is a membrane-impermeable quenching agent that can be used to selectively quench the fluorescence of this compound in the outer leaflet of the plasma membrane.[10][18] This allows for the specific study of the lipid population in the inner leaflet and the dynamics of its translocation across the membrane.[10][18]

Conclusion

This compound is a versatile and powerful tool for researchers in cell biology, biochemistry, and drug development. Its well-characterized spectral properties, environmental sensitivity, and utility as a substrate for key enzymes make it an indispensable probe for elucidating the complex roles of sphingomyelin in cellular function and disease. The protocols and diagrams provided in this guide offer a solid foundation for the effective application of this fluorescent lipid analog in a variety of experimental contexts.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. avantiresearch.com [avantiresearch.com]

- 5. This compound I CAS#: 254117-01-6 I derivative of sphingomyelin (HY-113498) I InvivoChem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. avantiresearch.com [avantiresearch.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sphingomyelin Hydrolysis to Ceramide during the Execution Phase of Apoptosis Results from Phospholipid Scrambling and Alters Cell-Surface Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sorting of sphingolipids in the endocytic pathway of HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Endocytic Trafficking of Sphingomyelin Depends on Its Acyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dithionite quenching rate measurement of the inside-outside membrane bilayer distribution of 7-nitrobenz-2-oxa-1,3-diazol-4-yl-labeled phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Membrane Incorporation of C12 NBD Sphingomyelin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and experimental methodologies associated with the incorporation of C12 NBD Sphingomyelin (B164518) into cellular membranes. C12 NBD Sphingomyelin (N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine-1-phosphocholine) is a fluorescent analog of sphingomyelin, a crucial component of mammalian cell membranes. Its utility as a probe in cell biology stems from the environmentally sensitive fluorescence of the nitrobenzoxadiazole (NBD) group, which allows for the visualization and tracking of sphingomyelin dynamics within living cells.

Core Concepts of this compound Membrane Incorporation

The incorporation of this compound into cellular membranes is a multi-step process that begins with its introduction to the extracellular environment and culminates in its distribution within various intracellular compartments. The primary mechanism of initial incorporation is the spontaneous insertion of the lipid analog into the outer leaflet of the plasma membrane. This process is driven by the hydrophobic dodecanoyl chain, while the polar headgroup and the NBD moiety remain oriented towards the aqueous environment.

Several key factors influence the efficiency and kinetics of this incorporation:

-

Delivery Vehicle: this compound is typically delivered to cells complexed with a carrier protein like bovine serum albumin (BSA) or within liposomes. These carriers facilitate the transfer of the lipid monomer to the cell surface.

-

Temperature: Initial incubation is often performed at low temperatures (e.g., 4-7°C) to allow for insertion into the plasma membrane while minimizing energy-dependent internalization processes like endocytosis.[1][2][3]

-

Lipid Structure: The length of the acyl chain (C12 in this case) and the presence of the bulky NBD group can influence the biophysical properties and subsequent trafficking of the analog compared to its endogenous counterparts.[4][5]

Following its insertion into the plasma membrane, this compound can undergo several fates, including:

-

Lateral Diffusion: The molecule can diffuse laterally within the plane of the plasma membrane, potentially partitioning into specific microdomains such as lipid rafts.

-

Internalization: Upon warming to physiological temperatures (e.g., 37°C), the fluorescent sphingomyelin is internalized through various endocytic pathways.[1][2][3][4] This process is energy-dependent.[2]

-

Intracellular Trafficking: Once internalized, this compound is transported to various organelles, including the Golgi apparatus, recycling endosomes, and late endosomes/lysosomes.[4][6] The specific trafficking route can be cell-type dependent.[6]

-

Metabolism: The NBD-labeled sphingomyelin can be metabolized by cellular enzymes, leading to the formation of other fluorescent sphingolipid analogs.[1][2]

-

Recycling: A portion of the internalized this compound can be recycled back to the plasma membrane.[1][2][3]

Quantitative Data on NBD-Sphingomyelin Dynamics

The following tables summarize quantitative data from various studies on the dynamics of NBD-labeled sphingomyelin in cultured cells.

| Parameter | Cell Type | Value | Reference |

| Recycling Half-Time | Chinese Hamster Ovary (CHO-K1) | ~40 minutes | [1][3] |

| Internalization Time | Chinese Hamster Ovary (CHO-K1) | 10-15 minutes to perinuclear region | [1][2][3] |

| Experimental Condition | Cell Type | NBD-Lipid Concentration | Incubation Time & Temperature | Observation | Reference |

| Initial Labeling | Chinese Hamster Ovary (CHO-K1) | Not specified (from liposomes) | 7°C | Insertion into plasma membrane | [1][2][3] |

| Internalization | Chinese Hamster Ovary (CHO-K1) | Not specified | 10-30 minutes at 37°C | Transport to a perinuclear region | [2] |

| Uptake Assay | Adherent Mammalian Cells | 4 µM | 20 minutes on ice (labeling), up to 60 minutes at 20°C (internalization) | Visualization of lipid internalization | [5][7] |

| Flow Cytometry Assay | Mammalian Cell Lines | Not specified | Not specified | Quantitative analysis of lipid uptake | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments involving this compound.

Protocol 1: Labeling of Live Cells with this compound

Objective: To label the plasma membrane of living cells with this compound for subsequent imaging or analysis.

Materials:

-

This compound stock solution (in DMSO or ethanol)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)

-

Cultured cells on coverslips or in culture dishes

-

Ice bath

Procedure:

-

Preparation of NBD-SM/BSA Complex:

-

Prepare a 5 µM solution of this compound in HBSS/HEPES containing defatted BSA. This is achieved by slowly adding the lipid stock solution to the BSA-containing buffer while vortexing to facilitate complex formation.

-

-

Cell Preparation:

-

Wash cultured cells grown on coverslips twice with ice-cold HBSS/HEPES.

-

-

Labeling:

-

Incubate the cells with the NBD-SM/BSA complex for 30 minutes at 4°C on an ice bath. This temperature facilitates insertion into the plasma membrane while inhibiting endocytosis.

-

-

Washing:

-

Rinse the cells several times with ice-cold HBSS/HEPES to remove unbound NBD-SM/BSA complex.

-

-

Imaging/Analysis:

-

The cells are now ready for imaging of plasma membrane staining or for a chase incubation at 37°C to follow internalization.

-

Protocol 2: Back-Exchange to Quantify Internalized NBD-Sphingomyelin

Objective: To remove NBD-Sphingomyelin remaining in the outer leaflet of the plasma membrane to specifically visualize or quantify the internalized pool.

Materials:

-

Cells labeled with this compound (from Protocol 1)

-

BSA solution (e.g., 5% w/v in HBSS), pre-warmed to the desired temperature

-

Ice bath

Procedure:

-

Internalization (Chase):

-

After labeling at 4°C, incubate the cells in fresh, pre-warmed culture medium at 37°C for the desired time period to allow for internalization.

-

-

Back-Exchange:

-

Place the cells on an ice bath to stop further trafficking.

-

Wash the cells twice with a pre-warmed BSA solution for 1 minute each.[5] The BSA will act as a sink to extract the fluorescent lipid from the outer leaflet of the plasma membrane.

-

The optimal BSA concentration and incubation time may need to be determined empirically for different cell types and lipid analogs.[5]

-

-

Washing:

-

Wash the cells several times with ice-cold HBSS to remove the BSA and extracted NBD-Sphingomyelin.

-

-

Analysis:

-

The remaining cellular fluorescence corresponds to the internalized pool of NBD-Sphingomyelin and can be quantified by fluorescence microscopy or flow cytometry.

-

Visualizations

Signaling and Trafficking Pathways

The following diagrams illustrate key pathways involving sphingomyelin.

Caption: Sphingomyelin metabolism and its role in signaling.

Experimental Workflow: NBD-Sphingomyelin Internalization Assay

The following diagram outlines a typical experimental workflow for studying the internalization of this compound.

Caption: Workflow for NBD-Sphingomyelin internalization studies.

Logical Relationship: Factors Influencing NBD-Sphingomyelin Studies

This diagram illustrates the interplay of factors that must be considered when using NBD-labeled sphingomyelin.

Caption: Interacting factors in NBD-Sphingomyelin research.

References

- 1. Lipid recycling between the plasma membrane and intracellular compartments: transport and metabolism of fluorescent sphingomyelin analogues in cultured fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Lipid recycling between the plasma membrane and intracellular compartments: transport and metabolism of fluorescent sphingomyelin analogues in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

C12 NBD-Sphingomyelin: A Technical Guide to Illuminating Lipid Rafts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts, highly dynamic and ordered microdomains within the cell membrane, are enriched in cholesterol and sphingolipids. These platforms play a pivotal role in a myriad of cellular processes, including signal transduction, protein trafficking, and viral entry. The study of their structure and function is therefore of paramount importance in cell biology and for the development of novel therapeutic strategies. C12 NBD-sphingomyelin, a fluorescent analog of natural sphingomyelin (B164518), has emerged as a powerful tool for visualizing and quantitatively analyzing these elusive domains. This technical guide provides an in-depth overview of the application of C12 NBD-sphingomyelin in lipid raft research, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts.

C12 NBD-Sphingomyelin: Properties and Characteristics

N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine-1-phosphocholine, or C12 NBD-sphingomyelin, incorporates the environmentally sensitive fluorophore, 7-nitrobenz-2-oxa-1,3-diazole (NBD), attached to the terminus of a 12-carbon acyl chain. This strategic placement allows the NBD moiety to report on the local lipid environment without significantly perturbing the overall structure and behavior of the sphingomyelin molecule.

Photophysical Properties

The fluorescence of the NBD group is highly sensitive to the polarity of its surroundings, exhibiting weak fluorescence in aqueous environments and bright fluorescence in hydrophobic media.[1] This solvatochromic property is advantageous for studying its incorporation and distribution within the lipid bilayer.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~467 nm | [2] |

| Emission Maximum (λem) | ~539 nm | [2] |

| Fluorescence Lifetime (τ) in Liquid-disordered (Ld) phase | ~6.80 ± 0.04 ns | [3] |

| Fluorescence Lifetime (τ) in Liquid-ordered (Lo) phase | ~9.94 ± 0.05 ns | [3] |

| Quantum Yield (Φ) | Value is environmentally sensitive and not consistently reported as a single figure. It is significantly higher in nonpolar environments. | |

| Partition Coefficient (Kp) Lo/Ld | Variable depending on the specific lipid composition of the model membrane. Generally shows a preference for the Ld phase. | [4][5] |

Experimental Protocols

I. Cell Labeling with C12 NBD-Sphingomyelin

This protocol outlines the steps for labeling live cells with C12 NBD-sphingomyelin to visualize its distribution within cellular membranes.

Materials:

-

C12 NBD-sphingomyelin powder

-

Ethanol (B145695) or DMSO (spectroscopic grade)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Live cells cultured on glass-bottom dishes or coverslips

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of C12 NBD-sphingomyelin in ethanol or DMSO. Store at -20°C, protected from light.

-

BSA Complex Preparation:

-

In a glass tube, evaporate a desired amount of the C12 NBD-sphingomyelin stock solution under a stream of nitrogen gas.

-

Resuspend the dried lipid in a small volume of ethanol.

-

Add the ethanolic solution to a vortexing solution of 3.4 mg/mL BSA in HBSS. The final concentration of the lipid-BSA complex should be around 5 µM.[6]

-

-

Cell Labeling:

-

Wash the cultured cells twice with pre-warmed HBSS.

-

Incubate the cells with the C12 NBD-sphingomyelin-BSA complex solution for 30 minutes at 4°C. This temperature inhibits endocytosis and promotes initial plasma membrane labeling.[6][7]

-

Wash the cells three times with cold HBSS to remove the labeling solution.

-

For chase experiments to observe trafficking, incubate the cells in fresh, pre-warmed culture medium at 37°C for the desired time.

-

-

Imaging:

-

Replace the medium with fresh, pre-warmed imaging buffer.

-

Image the cells using a confocal microscope equipped with appropriate filter sets for the NBD fluorophore (Excitation: ~488 nm, Emission: ~500-550 nm).[8]

-

Workflow for Cell Labeling:

Caption: Workflow for labeling live cells with C12 NBD-sphingomyelin.

II. Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the lateral diffusion of fluorescently labeled molecules, providing insights into membrane fluidity and the confinement of lipids within domains like rafts.[9]

Materials:

-

Cells labeled with C12 NBD-sphingomyelin (as described above)

-

Confocal laser scanning microscope with FRAP capabilities

Procedure:

-

Image Acquisition Setup:

-

Select a cell with uniform plasma membrane labeling.

-

Set the microscope parameters for optimal imaging of NBD fluorescence with minimal photobleaching during pre- and post-bleach imaging (e.g., low laser power, fast scanning speed).[10]

-

-

Pre-Bleach Imaging: Acquire 5-10 images of the region of interest (ROI) to establish a baseline fluorescence intensity.[11]

-

Photobleaching: Use a high-intensity laser pulse to photobleach a defined circular ROI on the plasma membrane. The bleach time should be as short as possible.

-

Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI at a low laser intensity to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.[12]

-

Data Analysis:

-

Measure the fluorescence intensity of the bleached ROI, a non-bleached control region, and a background region over time.

-

Correct for photobleaching during image acquisition by normalizing the intensity of the bleached ROI to the control region.

-

Calculate the mobile fraction (Mf) and the half-time of recovery (t½).[11][13]

-

The diffusion coefficient (D) can be calculated using the following simplified equation for a circular bleach spot: D = (γ * ω²) / (4 * t½) Where ω is the radius of the bleach spot and γ is a correction factor related to the bleach depth.

-

FRAP Experimental Workflow:

Caption: Workflow for a FRAP experiment to measure lipid diffusion.

III. Förster Resonance Energy Transfer (FRET) Microscopy

FRET microscopy can be used to investigate the proximity of C12 NBD-sphingomyelin to other fluorescently labeled molecules, providing evidence for lipid clustering and co-localization within lipid rafts.

Materials:

-

Cells co-labeled with a donor fluorophore (e.g., C12 NBD-sphingomyelin) and a suitable acceptor fluorophore (e.g., a rhodamine-labeled lipid that partitions into similar or different domains).

-

Confocal microscope with FRET imaging capabilities (e.g., sensitized emission or fluorescence lifetime imaging microscopy - FLIM).

Procedure:

-

Probe Selection and Labeling:

-

Choose a FRET pair with significant spectral overlap between the donor's emission and the acceptor's excitation spectra.

-

Co-label cells with the donor and acceptor probes, following a similar protocol as described for single-probe labeling.

-

-

Control Samples: Prepare samples with only the donor and only the acceptor to correct for spectral bleed-through.

-

Image Acquisition:

-

Acquire images of the donor, acceptor, and FRET channels using appropriate excitation and emission settings.

-

For FLIM-FRET, measure the fluorescence lifetime of the donor in the presence and absence of the acceptor.

-

-

Data Analysis:

-

Correct for background and spectral bleed-through.

-

Calculate the FRET efficiency (E) using either intensity-based methods (sensitized emission) or lifetime-based methods (E = 1 - τDA/τD, where τDA is the donor lifetime in the presence of the acceptor and τD is the donor lifetime in the absence of the acceptor).

-

A higher FRET efficiency indicates closer proximity between the donor and acceptor molecules.

-

FRET Experimental Logic:

Caption: Logical flow of a FRET experiment to assess molecular proximity.

Sphingomyelin Signaling and Lipid Rafts

Sphingomyelin is not merely a structural component of lipid rafts; it is also a key player in signal transduction. The enzymatic hydrolysis of sphingomyelin by sphingomyelinase generates ceramide, a potent second messenger involved in apoptosis, cell cycle arrest, and inflammation. Lipid rafts serve as platforms that concentrate sphingomyelin and the associated signaling machinery, thereby facilitating rapid and efficient signal propagation.

Sphingomyelin-Ceramide Signaling Pathway:

Caption: The sphingomyelin-ceramide signaling pathway within a lipid raft.[1][14][15][16][17]

Conclusion

C12 NBD-sphingomyelin is an indispensable tool for the investigation of lipid rafts. Its unique photophysical properties, combined with advanced fluorescence microscopy techniques such as FRAP and FRET, enable researchers to dissect the dynamic organization and functional roles of these important membrane microdomains. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers in their quest to unravel the complexities of lipid raft biology and its implications for human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. C12 NBD Sphingomyelin I CAS#: 254117-01-6 I derivative of sphingomyelin (HY-113498) I InvivoChem [invivochem.com]

- 3. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence probe partitioning between Lo/Ld phases in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Step by Step Guide for FRAP Experiments | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 11. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ibidi.com [ibidi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cusabio.com [cusabio.com]

- 17. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]

Foundational Research on Sphingolipid Metabolism Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a diverse and critical class of bioactive molecules.[1] Their metabolic pathways are intricately linked to a vast array of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis (programmed cell death).[2][3] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, ranging from cancer and neurodegenerative disorders to metabolic and cardiovascular diseases, making these pathways a focal point for modern drug development.[4] This in-depth technical guide provides a comprehensive overview of the core sphingolipid metabolism pathways, detailed experimental protocols for their study, and quantitative data to support researchers in this dynamic field.

Core Sphingolipid Metabolic Pathways

Sphingolipid metabolism is a complex network of interconnected pathways that can be broadly categorized into three main routes: the de novo synthesis pathway, the salvage pathway, and the sphingomyelin (B164518) cycle. Ceramide, a central hub in sphingolipid metabolism, is a key intermediate that can be channeled into the synthesis of various complex sphingolipids or broken down to generate other signaling molecules.[4][5]

De Novo Synthesis Pathway

The de novo synthesis of sphingolipids is the primary route for producing the sphingoid base backbone from non-sphingolipid precursors. This pathway begins in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the rate-limiting enzyme serine palmitoyltransferase (SPT).[6] The subsequent steps involve a series of enzymatic reactions that lead to the formation of ceramide.

The key steps in the de novo synthesis pathway are:

-

3-Ketosphinganine synthesis: Serine palmitoyltransferase (SPT) catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine.

-

Sphinganine (B43673) formation: 3-ketosphinganine reductase reduces 3-ketosphinganine to sphinganine (also known as dihydrosphingosine).[6]

-

Dihydroceramide (B1258172) synthesis: Ceramide synthases (CerS), a family of six enzymes with specificity for different fatty acyl-CoA chain lengths, N-acylate sphinganine to form dihydroceramide.[7]

-

Ceramide formation: Dihydroceramide desaturase introduces a double bond into dihydroceramide to produce ceramide.

Ceramide can then be transported to the Golgi apparatus for the synthesis of more complex sphingolipids, such as sphingomyelin and glycosphingolipids.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. researchgate.net [researchgate.net]

- 7. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Live Cell Labeling with C12 NBD Sphingomyelin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for labeling live mammalian cells with C12 NBD Sphingomyelin (B164518), a fluorescent analog of sphingomyelin. This powerful tool enables the visualization and study of lipid trafficking, metabolism, and localization in real-time within living cells. Understanding these dynamic processes is crucial for advancing research in cell biology, signal transduction, and the development of therapeutics targeting lipid-related diseases.

The nitrobenzoxadiazole (NBD) fluorophore attached to the sphingomyelin allows for its detection using fluorescence microscopy. When introduced to live cells, C12 NBD Sphingomyelin is incorporated into cellular membranes. Its subsequent movement and distribution can then be tracked, typically observing an initial staining of the plasma membrane followed by transport to internal organelles, most notably the Golgi apparatus, a central hub for lipid sorting and metabolism.[1]

Quantitative Data Summary

For successful live-cell labeling, several parameters must be optimized. The following tables summarize key quantitative data for consideration.

Table 1: Stock and Labeling Solution Parameters

| Parameter | Recommended Value | Notes |

| Stock Solution Solvent | Chloroform, Methanol, or Chloroform:Methanol (2:1) | Ensure the final concentration of the organic solvent in the labeling solution is minimal to prevent cytotoxicity.[1] |

| Stock Solution Concentration | 1 mM | Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.[1] |

| Final Labeling Concentration | 2 - 10 µM | The optimal concentration should be determined empirically for each cell type and experimental condition. Higher concentrations may lead to cytotoxicity.[1] A typical starting concentration is 5 µM.[1][2] |

| BSA Complex Preparation | 1:1 molar ratio (fatty acid chains:BSA molecules) | Recommended for efficient delivery of the fluorescent sphingolipid to the cells.[2][3] |

Table 2: Incubation and Imaging Parameters

| Parameter | Recommended Value | Notes |

| Cell Confluency | 50-80% | Ensure cells are healthy and adherent before labeling.[1] |

| Incubation Temperature | 37°C | For studying active transport and internalization.[1] Lower temperatures (e.g., 4°C or 20°C) can be used to study initial plasma membrane binding and inhibit endocytosis.[1][4] |

| Incubation Time | 15 - 60 minutes | Shorter times (e.g., 15-30 minutes) are often sufficient for observing initial trafficking to the Golgi.[1] Longer incubation times may be necessary to observe downstream metabolic products. The optimal time should be determined based on the specific cell type and process under investigation.[1] |

| Washing Steps | 2-3 times with pre-warmed buffer | Essential for removing unbound this compound and reducing background fluorescence.[1] |

| Imaging Buffer | Pre-warmed, serum-free cell culture medium or live-cell imaging buffer | Maintains cell health during imaging.[1] |

Experimental Protocols

Protocol 1: General Live Cell Labeling with this compound

This protocol outlines the fundamental steps for labeling live cells with this compound.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate-Buffered Saline (PBS)

-

Serum-free cell culture medium or live-cell imaging buffer

-

Mammalian cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with an appropriate filter set for NBD (Excitation/Emission: ~460/540 nm)

Procedure:

-

Preparation of this compound-BSA Complex (5 µM): a. Prepare a 1 mM stock solution of this compound in an appropriate organic solvent (e.g., Chloroform:Methanol 2:1). b. In a glass tube, evaporate the required volume of the stock solution to dryness under a stream of nitrogen gas, followed by vacuum for at least one hour to remove residual solvent. c. Prepare a solution of fatty acid-free BSA in PBS. d. Resuspend the dried this compound in the BSA solution to achieve the desired final concentration (e.g., 5 µM) with a 1:1 molar ratio of sphingomyelin to BSA.[2][3] e. Vortex the solution to ensure the complex is well-formed.

-

Cell Preparation: a. Seed cells on a glass-bottom dish or coverslip suitable for fluorescence microscopy. b. Culture the cells in their appropriate growth medium until they reach 50-80% confluency.[1] c. Ensure the cells are healthy and adherent before proceeding.

-

Cell Labeling: a. On the day of the experiment, pre-warm the serum-free medium/imaging buffer and the this compound-BSA complex solution to 37°C. b. Aspirate the growth medium from the cells. c. Wash the cells once with the pre-warmed serum-free medium or imaging buffer.[1] d. Add the pre-warmed this compound-BSA labeling solution to the cells, ensuring the entire surface is covered. e. Incubate the cells at 37°C for 15-30 minutes.[1] The optimal incubation time may need to be adjusted.

-

Washing: a. Aspirate the labeling solution. b. Wash the cells two to three times with pre-warmed live-cell imaging buffer to remove any unbound this compound.[1]

-

Imaging: a. Add fresh, pre-warmed live-cell imaging buffer to the cells. b. Immediately image the cells using a fluorescence microscope equipped with a filter set suitable for the NBD fluorophore.

Protocol 2: Back-Exchange to Visualize Internalized Sphingomyelin

This protocol includes an additional step to remove the fluorescent probe from the plasma membrane, allowing for specific visualization of internalized this compound.

Procedure:

-

Follow steps 1-3 from Protocol 1.

-

Back-Exchange: a. After incubation with the labeling solution, aspirate it. b. Wash the cells twice with a pre-warmed solution of 5% (w/v) BSA in a suitable buffer (e.g., TBSS or PBS) for 1 minute each wash.[4] The optimal BSA concentration and incubation time for extraction may vary depending on the cell type.[4]

-

Washing: a. Wash the cells two to three times with pre-warmed live-cell imaging buffer.

-

Imaging: a. Add fresh, pre-warmed live-cell imaging buffer to the cells and proceed with imaging as described in Protocol 1.

Visualizations

References

Application Notes and Protocols: C12 NBD Sphingomyelin for Tracking Lipid Trafficking and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12 NBD Sphingomyelin (B164518) is a fluorescently labeled analog of sphingomyelin, a crucial component of cellular membranes in mammals.[1] This molecule is tagged with a nitrobenzoxadiazole (NBD) fluorophore on its 12-carbon acyl chain, which allows for the direct visualization and tracking of its movement within living cells.[2][3] Its structural similarity to endogenous sphingomyelin enables it to be processed by the same cellular machinery, making it an invaluable tool for studying the dynamics of sphingolipid metabolism, transport, and localization in real-time.[2][4]

Key applications include monitoring endocytic and secretory pathways, visualizing accumulation in the Golgi apparatus, and serving as a substrate for enzymes like sphingomyelinase.[4][5][6] This makes C12 NBD Sphingomyelin a powerful probe in cell biology, signal transduction research, and the development of therapeutics targeting lipid-related diseases.[7]

Properties of this compound

Quantitative data for this compound are summarized below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄₁H₇₃N₆O₉P | [2][8] |

| Formula Weight | 825.03 g/mol | |

| Physical Form | Powder | |

| Purity | >99% (TLC) | |

| CAS Number | 254117-01-6 |

Table 2: Spectral Properties

| Property | Wavelength (nm) | Source |

| Excitation Maximum (Ex) | 470 nm | [3][5] |

| Emission Maximum (Em) | 525 nm | [3][5] |

| Fluorophore Color | Green | [5] |

Table 3: Solubility and Storage

| Parameter | Details | Source |

| Solubility | Chloroform, Methanol, Chloroform:Methanol (2:1) | [2][7] |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 4 years (when stored properly) | [2] |

| Handling | Protect from light. Hygroscopic. | [9] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Sphingomyelin Trafficking

This protocol details the direct administration of this compound to live cells to visualize its incorporation into membranes and subsequent transport to internal organelles, particularly the Golgi apparatus.

Workflow for Live-Cell Imaging

A. Materials

-

This compound powder

-

High-purity solvent (e.g., Chloroform:Methanol 2:1, or DMSO)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Live-cell imaging buffer (e.g., HBSS)

-

Complete cell culture medium

-

Cells seeded on glass-bottom dishes or coverslips

B. Procedure

-

Stock Solution Preparation:

-

Preparation of this compound-BSA Complex:

-

Transfer the desired amount of stock solution to a glass tube.

-

Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.[10]

-

Resuspend the dried lipid in a small volume of ethanol.

-

Add the ethanolic solution to a solution of fatty acid-free BSA in PBS while vortexing to create the lipid-BSA complex. A final concentration of 5 µM this compound is a good starting point.[4][7]

-

-

Cell Seeding:

-

Seed cells onto glass-bottom dishes suitable for fluorescence microscopy.

-

Culture until they reach 50-80% confluency.[7]

-

-

Cell Labeling:

-

Washing and Imaging:

-

Aspirate the labeling solution.

-

Wash the cells three times with pre-warmed imaging buffer or complete medium to remove unbound probe.[4]

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Image immediately using a fluorescence microscope equipped with a standard NBD/FITC filter set (Ex: ~470 nm, Em: ~525 nm).[4]

-

Protocol 2: Pulse-Chase Analysis of Endocytic Sorting

This protocol tracks a synchronized pool of this compound as it is internalized from the plasma membrane and transported through endocytic compartments.

Workflow for Pulse-Chase Experiment

A. Materials

-

Same as Protocol 1

-

Ice-cold PBS

B. Procedure

-

Preparation and Cell Seeding:

-

Follow steps 1-3 from Protocol 3.1 for preparing the probe and seeding cells.

-

-

Pulse Labeling:

-

Washing:

-

Quickly and thoroughly wash the cells three times with ice-cold PBS to remove all unbound probe.[4]

-

-

Chase:

-

Imaging:

-

Image the cells at various time points during the chase (e.g., 0, 5, 15, 30, 60 minutes).

-

This time course will allow visualization of the probe's progression from the plasma membrane to early endosomes and subsequently to the Golgi or late endosomes/lysosomes.[6]

-

Protocol 3: In Vitro Sphingomyelinase (SMase) Activity Assay

This protocol provides a method to measure the activity of sphingomyelin-degrading enzymes using this compound as a fluorescent substrate.

Workflow for In Vitro SMase Assay

A. Materials

-

This compound

-

Isolated enzyme (e.g., sphingomyelinase) or cell lysate

-

Reaction Buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 0.2% Triton X-100 for SMase)[11]

-

Chloroform/Methanol (2:1, v/v)

-

TLC developing solvent (e.g., chloroform/methanol/0.02% CaCl₂, 5:4:1, v/v)[11]

-

TLC plates

B. Procedure

-

Enzymatic Reaction:

-

Lipid Extraction:

-

Thin-Layer Chromatography (TLC):

-

Quantification:

-

After development, visualize and quantify the fluorescent spots using a chromatographic scanner or fluorescence imager (Ex=470 nm, Em=525 nm).[11]

-

Enzyme activity is determined by the amount of fluorescent product formed relative to the remaining substrate.

-

Visualizing Cellular Trafficking Pathways

This compound is internalized from the plasma membrane, primarily via endocytosis, and enters the endosomal system. From the early endosome, it can be sorted to different destinations. One major pathway involves transport to the trans-Golgi Network (TGN), a key sorting station for lipids.[4] Alternatively, it can be trafficked to late endosomes and lysosomes for degradation or recycling back to the plasma membrane.[6][12]

General Trafficking Pathway of this compound

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sorting of sphingolipids in the endocytic pathway of HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. avantiresearch.com [avantiresearch.com]

- 10. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound I CAS#: 254117-01-6 I derivative of sphingomyelin (HY-113498) I InvivoChem [invivochem.com]

- 12. Endocytic Trafficking of Sphingomyelin Depends on Its Acyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

Probing Sphingomyelinase Activity: A Detailed Application Note and Protocol Using C12 NBD Sphingomyelin

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to measuring sphingomyelinase (SMase) activity using the fluorescent substrate N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine-1-phosphocholine (C12 NBD Sphingomyelin). This protocol is designed for researchers in cell biology, biochemistry, and pharmacology engaged in studying lipid metabolism, signal transduction, and drug discovery targeting sphingolipid pathways.

Sphingomyelinases are a class of enzymes that catalyze the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine.[1][2] This enzymatic activity is a critical regulatory point in cellular signaling, influencing pathways involved in apoptosis, cell proliferation, and inflammation.[1][3] Dysregulation of sphingomyelinase activity has been implicated in various diseases, including Niemann-Pick disease, atherosclerosis, and cancer.[1][3]

The assay described herein utilizes this compound, a fluorescently labeled substrate that allows for a sensitive and continuous measurement of SMase activity.[4][5] The NBD fluorophore exhibits a significant increase in fluorescence quantum yield when the substrate is hydrolyzed to C12 NBD-ceramide, enabling straightforward detection using a fluorescence microplate reader.

Principle of the Assay

The core of this assay is the enzymatic conversion of the fluorescently quenched this compound substrate to the highly fluorescent product, C12 NBD-ceramide, by sphingomyelinase. The rate of increase in fluorescence intensity is directly proportional to the sphingomyelinase activity in the sample.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Supplier/Catalog No. | Storage Temperature |

| This compound | MedChemExpress (HY-113498) or equivalent | -20°C (protect from light) |

| Sphingomyelinase (from Bacillus cereus) | Sigma-Aldrich (S7651) or equivalent | -20°C |

| Assay Buffer (e.g., Tris-HCl, Sodium Acetate) | Various | 4°C |

| Triton X-100 | Various | Room Temperature |

| 96-well black, clear-bottom microplates | Various | Room Temperature |

| Fluorescence microplate reader | Various | N/A |

Table 2: Recommended Assay Conditions

| Parameter | Recommended Value | Notes |

| Substrate Concentration | 10-50 µM | Optimal concentration may need to be determined empirically. |

| Enzyme Concentration | 0.01-0.1 U/mL | Dependent on the specific activity of the enzyme preparation. |

| Incubation Temperature | 37°C | |

| Incubation Time | 30-60 minutes | Kinetic reads are recommended to ensure linearity. |

| Excitation Wavelength | 470 nm | [4][5] |

| Emission Wavelength | 525 nm | [4][5] |

| Assay Volume | 100-200 µL |

Table 3: Buffer Composition for Different Sphingomyelinase Isoforms

| Sphingomyelinase Type | Buffer Composition | pH |

| Acid Sphingomyelinase (aSMase) | 250 mM Sodium Acetate, 0.1% NP-40 | 5.0 |

| Neutral Sphingomyelinase (nSMase) | 200 mM HEPES, 200 mM MgCl₂, 0.05% NP-40 | 7.0 |

| Alkaline Sphingomyelinase | 100 mM Tris-HCl, 10 mM MgCl₂ | 7.4 |

Experimental Protocols

Reagent Preparation

-

Assay Buffer Preparation : Prepare the appropriate assay buffer based on the sphingomyelinase isoform being investigated (see Table 3). The inclusion of a non-ionic detergent like Triton X-100 or NP-40 is crucial for substrate presentation.[4][6]

-

This compound Stock Solution (1 mM) : Dissolve the this compound powder in an organic solvent such as DMSO or ethanol (B145695) to create a 1 mM stock solution. Store this stock solution at -20°C, protected from light.

-

Working Substrate Solution : On the day of the experiment, dilute the this compound stock solution to the desired final concentration in the appropriate assay buffer. For example, to prepare a 2X working substrate solution (e.g., 20 µM), dilute the 1 mM stock solution 1:50 in the assay buffer.

-

Enzyme Solution : Prepare a stock solution of sphingomyelinase in the assay buffer. The final concentration will depend on the specific activity of the enzyme and the desired reaction rate. A serial dilution may be necessary to determine the optimal concentration.

-

Sample Preparation : For biological samples (cell lysates, tissue homogenates), protein concentration should be determined using a standard method (e.g., Bradford assay) to normalize enzyme activity. Dilute the samples in the assay buffer to a concentration that falls within the linear range of the assay.

Assay Procedure

-

Plate Setup : Pipette 50 µL of the 2X working substrate solution into the wells of a 96-well black, clear-bottom microplate.

-

Blank/Control Wells : Include wells with substrate solution and assay buffer only (no enzyme) to measure background fluorescence.

-

Initiate Reaction : Add 50 µL of the enzyme solution or prepared sample to the appropriate wells to initiate the reaction. The total volume in each well should be 100 µL.

-